molecular formula C10H9N3O B12502668 2-(Pyrimidin-2-yloxy)aniline

2-(Pyrimidin-2-yloxy)aniline

Cat. No.: B12502668
M. Wt: 187.20 g/mol
InChI Key: KBYJWCAPAJMLGB-UHFFFAOYSA-N
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Description

Its reactivity is influenced by the electron-donating NH₂ group and the electron-deficient pyrimidine ring, enabling diverse chemical transformations .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-pyrimidin-2-yloxyaniline

InChI

InChI=1S/C10H9N3O/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2

InChI Key

KBYJWCAPAJMLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yloxy)aniline typically involves the reaction of pyrimidine derivatives with aniline. One common method is the nucleophilic substitution reaction where a pyrimidine derivative, such as 2-chloropyrimidine, reacts with aniline under basic conditions to form the desired product . The reaction can be carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2-(Pyrimidin-2-yloxy)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the aniline form.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline moiety can yield nitroso or nitro compounds, while substitution reactions on the pyrimidine ring can introduce various functional groups.

Scientific Research Applications

2-(Pyrimidin-2-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yloxy)aniline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Positional Isomers: 3- and 4-Pyrimidin-2-ylaniline

  • Structural Differences :
    • 3-Pyrimidin-2-ylaniline : Pyrimidine attached at the meta position of the aniline ring.
    • 4-Pyrimidin-2-ylaniline : Pyrimidine attached at the para position.
  • Physical Properties :
    • Melting points differ significantly:
  • 3-isomer: 99.5–101.5°C
  • 4-isomer: 149–152.5°C
    The para isomer’s higher symmetry likely enhances crystalline packing efficiency, raising its melting point .
  • Applications : Both isomers are commercially available (Kanto Reagents) but lack explicit agrochemical use reports compared to the ortho-substituted target compound.

Functional Group Variants: 2-(Pyrimidin-2-yloxy)phenol

  • Structural Differences : Replaces the NH₂ group with a hydroxyl (OH) group.
  • Synthesis : Synthesized via nucleophilic substitution between 1,2-dihydroxybenzene and 2-chloropyrimidine .
  • Properties and Applications: Exhibits fluorescence due to extended conjugation between phenol and pyrimidine. Forms supramolecular chains via O–H⋯N hydrogen bonds and C–H⋯π interactions, unlike the aniline derivative, which may prioritize amine-based interactions .

Herbicidal Derivatives: ZJ0777 and SIOC0163

  • Structural Modifications :
    • ZJ0777 : 2-Bromo-N-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl)aniline. Adds a bromine substituent and benzylamine linkage.
    • SIOC0163 : Pyridin-2-amine analog with bromine substitution.
  • Functional Impact: Methoxy groups on pyrimidine enhance lipophilicity, improving herbicidal activity in oilseed rape.
  • Deuterated Versions : Synthesized for metabolic tracing and residue quantification in food safety studies .

Chlorinated Analogs: 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline

  • Structure : Features chlorine substituents on both pyrimidine (position 6) and aniline (position 4).
  • Reported LCMS m/z 245 [M+H]⁺ and HPLC retention time (0.75 min) suggest rapid elution under analytical conditions, useful in high-throughput screening .

Commercial Isomer: 4-(2-Pyrimidinyloxy)aniline

  • Structural Difference : Para-substituted pyrimidinyloxy-aniline.
  • Properties: SMILES: Nc1ccc(Oc2ncccn2)cc1 (contrasts with ortho isomer’s Nc1ccccc1Oc2ncccn2).

Comparative Data Table

Compound Name Substitution Pattern Melting Point (°C) Key Applications Reference
2-(Pyrimidin-2-yloxy)aniline ortho-NH₂, pyrimidinyloxy Not reported Agrochemical intermediate
3-Pyrimidin-2-ylaniline meta-pyrimidinyl 99.5–101.5 Research chemical
4-Pyrimidin-2-ylaniline para-pyrimidinyl 149–152.5 Research chemical
2-(Pyrimidin-2-yloxy)phenol ortho-OH, pyrimidinyloxy Not reported Fluorescence studies
ZJ0777 Brominated benzyl-aniline Not reported Herbicide
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Di-chlorinated Not reported High-throughput screening

Key Findings and Implications

  • Substitution Position : Ortho-substitution in 2-(Pyrimidin-2-yloxy)aniline likely reduces symmetry compared to para isomers, affecting crystallization and solubility .
  • Functional Groups: NH₂ (aniline) vs. OH (phenol) alters hydrogen-bonding networks and bioactivity. Aniline derivatives are more suited for agrochemicals, while phenol variants excel in materials science .
  • Halogenation : Bromine/chlorine substituents enhance herbicidal potency and analytical traceability .

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